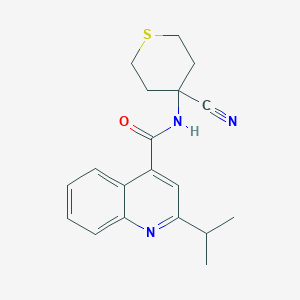

N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide

説明

特性

IUPAC Name |

N-(4-cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13(2)17-11-15(14-5-3-4-6-16(14)21-17)18(23)22-19(12-20)7-9-24-10-8-19/h3-6,11,13H,7-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAFWISKWDJQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3(CCSCC3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide is a synthetic compound with potential biological applications, particularly in the field of cancer research. This article provides an overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

The compound's chemical structure and characteristics are essential for understanding its biological activity. The following table summarizes key information:

| Property | Value |

|---|---|

| Molecular Weight | 381.48 g/mol |

| Molecular Formula | C25H23N3O |

| LogP | 5.6296 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 42.229 Ų |

The biological activity of N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit tumor proliferation. The mechanism involves several pathways, including:

- Inhibition of PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Compounds that inhibit this pathway can lead to increased apoptosis in cancer cells .

- Microtubule Disruption: Similar to other quinoline derivatives, this compound may disrupt microtubule dynamics, which is vital for cell division and stability, leading to cell cycle arrest and apoptosis .

Anticancer Activity

Research has demonstrated the anticancer potential of N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide through various in vitro studies. Key findings include:

- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, it showed IC50 values lower than 10 µM against colorectal and lung cancer cell lines .

- Selectivity Index (SI): The selectivity index was calculated to assess the compound's effectiveness against cancer cells compared to normal cells. A higher SI indicates a more favorable therapeutic profile.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

- Study on Quinoline Derivatives: A study investigated a series of quinoline derivatives and their anticancer activities against different human cancer cell lines. The findings indicated that modifications to the quinoline structure could enhance anticancer efficacy while minimizing toxicity .

- In Vivo Studies: Preclinical models demonstrated that similar compounds could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents .

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide, as effective antitumor agents. These compounds are designed to inhibit specific targets involved in tumor growth and proliferation.

Case Studies and Findings

A study synthesized a series of new quinoline derivatives that demonstrated significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline core could enhance potency against specific cancer types .

Antimalarial Properties

Quinoline derivatives are historically known for their antimalarial properties, and N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide is no exception. Its efficacy against malaria-causing parasites has been investigated, particularly against Plasmodium falciparum.

Efficacy and Mechanism

The compound's mechanism involves inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite. This unique action may provide a novel approach to combat drug resistance seen in traditional antimalarial therapies .

Research Findings

In vitro studies have shown that certain quinolone derivatives possess low nanomolar activity against multiple stages of Plasmodium life cycles, indicating their potential for both treatment and prevention of malaria transmission .

Other Therapeutic Applications

Beyond cancer and malaria, N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide may have broader therapeutic implications.

Potential Uses

- Antiparasitic Activity : Some derivatives have shown promise in inhibiting other parasitic infections.

- Antimicrobial Properties : Research indicates that certain quinoline compounds exhibit antibacterial activity against various pathogens.

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective roles in neurodegenerative diseases.

Summary of Findings

The following table summarizes key findings regarding the applications of N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide:

化学反応の分析

Quinoline Core

-

Electrophilic Substitution : The electron-deficient quinoline ring undergoes reactions at positions 5 and 8 under nitration or halogenation conditions .

-

Nucleophilic Attack : The 4-carboxamide group directs nucleophilic additions (e.g., Grignard reagents) to the adjacent carbonyl carbon .

4-Cyanothian Moiety

-

Nitrile Reactivity : The cyano group participates in:

-

Thiane Ring : Susceptible to oxidation (e.g., forming sulfoxides) or ring-opening under strong nucleophiles .

2-Propan-2-yl Substituent

-

Steric Effects : The isopropyl group at position 2 hinders electrophilic substitution but stabilizes radical intermediates .

Stability and Degradation

-

Thermal Stability : Quinoline-4-carboxamides are stable up to 200°C but degrade via decarboxylation or amide hydrolysis under prolonged heat .

-

Photodegradation : The cyanothian group may undergo photolytic cleavage, forming thiocyanates or nitriles .

Reaction Table for Analogous Derivatives

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide can be compared to analogous quinoline derivatives, such as 2-(4-Isopropylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide (referred to as Compound A in this article). Below is a detailed analysis:

Structural Comparison

Hypothetical Pharmacological Implications

Steric and Aromatic Interactions: The 4-cyanothian-4-yl group in the target compound may engage in hydrophobic interactions due to its sulfur-containing ring, while the cyano group could participate in dipole-dipole interactions.

Bioavailability and Solubility: The morpholinylethyl group in Compound A introduces a polar, water-soluble moiety, likely improving aqueous solubility compared to the target compound’s lipophilic thiane-cyano system. This difference could influence oral bioavailability and metabolic stability .

Electron Effects on Reactivity: The electron-withdrawing cyano group in the target compound may reduce electron density on the quinoline core, affecting its interaction with nucleophilic targets.

Research Findings and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural analogies to Compound A suggest divergent pharmacological behaviors. For instance:

- Target Compound: The thiane-cyano system may enhance membrane permeability but reduce solubility, limiting its utility in aqueous environments.

- Compound A : The morpholinylethyl group likely improves solubility, making it more suitable for systemic administration.

Further studies are required to validate these hypotheses, including crystallographic analyses (e.g., using SHELX-based refinement ) and in vitro assays to compare binding affinities, metabolic stability, and toxicity profiles.

Q & A

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。